molecular formula C10H10BNO2 B7884428 3-(1-Cyanocyclopropyl)phenylboronic acid

3-(1-Cyanocyclopropyl)phenylboronic acid

Cat. No.: B7884428
M. Wt: 187.00 g/mol
InChI Key: QPFQYMMRBKIABU-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclopropyl)phenylboronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanocyclopropyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the cyanocyclopropyl group to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(1-Cyanocyclopropyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanocyclopropyl group can also participate in various reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenylboronic acid: Similar structure but lacks the cyclopropyl group.

    Phenylboronic acid: Lacks both the cyanocyclopropyl and cyanide groups.

    4-Cyanophenylboronic acid: Similar structure but with the cyanide group in the para position.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .

Properties

IUPAC Name

[3-(1-cyanocyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,13-14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQYMMRBKIABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2(CC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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